![molecular formula C7H14Cl2N2O2 B13448263 [1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
Chemistry
In chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.
Piperidine: A six-membered nitrogen-containing ring with different steric and electronic properties.
Uniqueness
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is unique due to its specific ring structure and the presence of carboxylic acid and dihydrochloride groups
属性
分子式 |
C7H14Cl2N2O2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
1-(azetidin-3-yl)azetidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7(11)5-3-9(4-5)6-1-8-2-6;;/h5-6,8H,1-4H2,(H,10,11);2*1H |
InChI 键 |
WYXGIHQVEVAYAP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)N2CC(C2)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


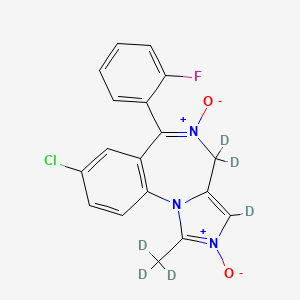
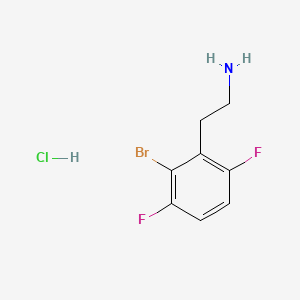
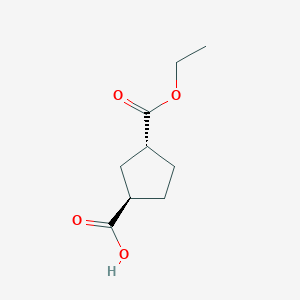
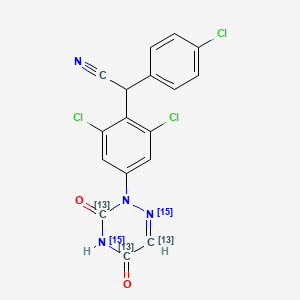
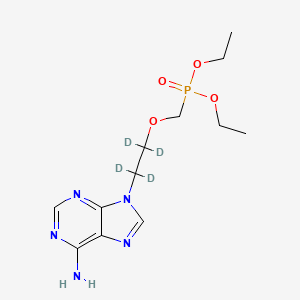
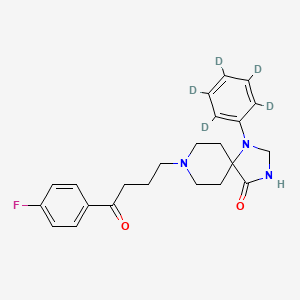
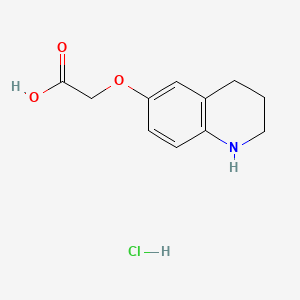

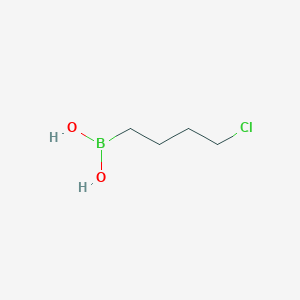


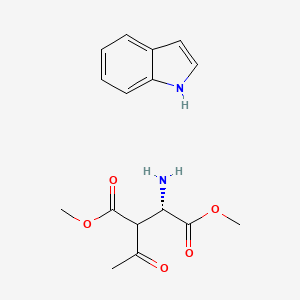
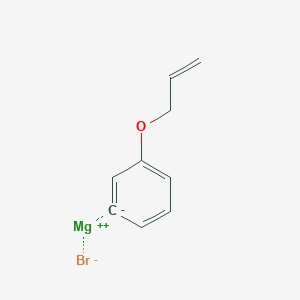
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
